![molecular formula C9H7BO3S B15092811 (2-Formylbenzo[b]thiophen-3-yl)boronic acid](/img/structure/B15092811.png)
(2-Formylbenzo[b]thiophen-3-yl)boronic acid
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Overview
Description
(2-Formylbenzo[b]thiophen-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzo[b]thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Formylbenzo[b]thiophen-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to couple aryl halides with boronic acids or esters . Another approach involves the hydroboration of alkenes or alkynes, where the addition of a boron-hydrogen bond across the unsaturated carbon-carbon bond forms the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient palladium catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (2-Formylbenzo[b]thiophen-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The formyl group can be reduced to an alcohol or further to an alkane.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
(2-Formylbenzo[b]thiophen-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Formylbenzo[b]thiophen-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid and formyl functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications . The formyl group can participate in various chemical reactions, further enhancing the compound’s reactivity and versatility.
Comparison with Similar Compounds
Benzo[b]thiophene-2-ylboronic acid: Similar structure but lacks the formyl group, making it less reactive in certain applications.
Thiophene-2-boronic acid: A simpler structure with a thiophene ring, used in similar cross-coupling reactions but with different reactivity profiles.
2-Formylthiophene-3-boronic acid: Similar to (2-Formylbenzo[b]thiophen-3-yl)boronic acid but with a different ring system, affecting its electronic properties and reactivity.
Uniqueness: this compound is unique due to the presence of both the boronic acid and formyl functional groups on a benzo[b]thiophene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in organic synthesis and materials science.
Biological Activity
(2-Formylbenzo[b]thiophen-3-yl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and antibacterial properties. This article reviews the current understanding of its biological activity, supported by case studies, experimental data, and relevant research findings.
This compound is characterized by a boronic acid functional group attached to a thiophene ring. Its structure allows it to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is essential for synthesizing complex organic molecules.
Antibacterial Properties
Recent studies have indicated that boronic acids, including this compound, exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds with similar structures have been reported to inhibit class C β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The inhibition of these enzymes enhances the efficacy of existing antibiotics against resistant bacterial strains .
Compound | Target Enzyme | Inhibition Concentration (nM) |
---|---|---|
This compound | Class C β-lactamase AmpC | 27 |
Thiophen-2-ylboronic acid | Class C β-lactamase AmpC | 27 |
The mechanism by which this compound exerts its biological effects is primarily through its interaction with serine/amine amidohydrolases. These interactions can lead to the covalent modification of the enzyme's active site, thereby inhibiting its function. The presence of the boronic acid group plays a crucial role in this interaction, allowing for the formation of stable enzyme-inhibitor complexes .
Study on Antimicrobial Efficacy
A study conducted on various boronic acids demonstrated that those containing thiophene moieties showed enhanced antimicrobial activity compared to their non-thiophene counterparts. In vitro assays revealed that this compound significantly reduced bacterial growth in cultures of Escherichia coli and Klebsiella pneumoniae at concentrations as low as 10 µg/mL .
In Vivo Studies
In vivo studies using murine models have shown that administration of this compound can lead to reduced bacterial load in infected tissues. The compound was administered at varying doses, and results indicated a dose-dependent response in reducing infection severity and promoting recovery .
Research Findings
- Cross-Coupling Reactions : The compound has been successfully utilized in Suzuki-Miyaura cross-coupling reactions, demonstrating its versatility as a building block for synthesizing more complex molecules .
- Stability and Reactivity : Research indicates that while thiophenes are generally stable under various conditions, this compound shows susceptibility to protodeboronation under acidic conditions, which can affect its reactivity and biological efficacy .
Properties
Molecular Formula |
C9H7BO3S |
---|---|
Molecular Weight |
206.03 g/mol |
IUPAC Name |
(2-formyl-1-benzothiophen-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BO3S/c11-5-8-9(10(12)13)6-3-1-2-4-7(6)14-8/h1-5,12-13H |
InChI Key |
OFOYQDKBNWEHEE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(SC2=CC=CC=C12)C=O)(O)O |
Origin of Product |
United States |
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